Cephalosporin P1 - 13258-72-5

Cephalosporin P1

Catalog Number: EVT-263598
CAS Number: 13258-72-5
Molecular Formula: C33H50O8
Molecular Weight: 574.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cephalosporin P1 is a biochemical.
Classification

Cephalosporin P1 belongs to the class of β-lactam antibiotics, which are characterized by their β-lactam ring structure. This class includes other well-known antibiotics such as penicillins and cephalosporins, which are widely used in clinical settings to treat bacterial infections. The specific classification of cephalosporin P1 within this group is based on its structural similarities and its mechanism of action, which involves inhibiting bacterial cell wall synthesis .

Synthesis Analysis

The synthesis of cephalosporin P1 involves complex biochemical pathways primarily mediated by enzymes encoded by specific gene clusters within the producing organism. Research has identified two main gene clusters responsible for its biosynthesis:

  1. Conserved Genes Cluster: This cluster consists of six genes that are essential for the production of cephalosporin P1.
  2. P450 Enzyme Cluster: This includes genes encoding a multifunctional P450 enzyme, an acetyltransferase, and a dehydrogenase/reductase, which play crucial roles in the stereoselective dual oxidation and acetylation processes involved in cephalosporin P1 production .

The synthetic pathway is intricate, involving several steps where these enzymes catalyze reactions that lead to the formation of the final antibiotic compound.

Molecular Structure Analysis

Cephalosporin P1 has a complex molecular structure characterized by a β-lactam ring fused to a dihydrothiazine ring. The molecular formula is C33H50O8C_{33}H_{50}O_8, and its structural representation includes multiple functional groups that contribute to its biological activity.

Key Structural Features:

  • β-Lactam Ring: Essential for its antibacterial activity.
  • Dihydrothiazine Ring: Provides stability and influences the compound's reactivity.
  • Functional Groups: Includes hydroxyl (-OH) groups and ester functionalities that are critical for its solubility and interaction with bacterial targets.

The InChI Key for cephalosporin P1 is YJJWILCYIMMPAS-NSENTHHTSA-N, providing a unique identifier for computational modeling and database searches .

Chemical Reactions Analysis

Cephalosporin P1 undergoes various chemical reactions that are pivotal for its function as an antibiotic. Notably, it is susceptible to hydrolysis by β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The hydrolysis mechanism has been studied extensively, revealing intermediates that form during the reaction with enzymes like New Delhi metallo-β-lactamase (NDM-1).

Relevant Reactions:

  • Hydrolysis: The reaction with NDM-1 leads to the breakdown of the β-lactam ring, rendering the antibiotic ineffective.
  • Acetylation: Enzymatic acetylation plays a role in modifying the compound's activity and stability.

These reactions highlight the dynamic nature of cephalosporin P1 in biological systems and its interactions with microbial resistance mechanisms .

Mechanism of Action

Cephalosporin P1 exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for constructing the peptidoglycan layer of bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.

Key Mechanistic Insights:

  • Targeting PBPs: Cephalosporin P1 competes with natural substrates for binding sites on PBPs.
  • Resistance Development: Mutations in fusA, which encodes elongation factor G, have been linked to resistance against cephalosporin P1, indicating that alterations in protein targets can diminish drug efficacy .
Physical and Chemical Properties Analysis

Cephalosporin P1 exhibits several physical and chemical properties that are critical for its application as an antibiotic:

  • Appearance: Solid powder.
  • Purity: Typically >98%.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), allowing for various formulations.
  • Storage Conditions: Should be stored dry and dark at temperatures between 0 - 4 °C for short-term use or -20 °C for long-term storage .

These properties influence how cephalosporin P1 can be used in laboratory settings and clinical applications.

Applications

Cephalosporin P1 has significant implications in both clinical and research settings:

  • Antimicrobial Therapy: Its potent activity against resistant strains of Staphylococcus aureus makes it a candidate for treating serious infections.
  • Research Tool: Used in studies investigating mechanisms of antibiotic resistance and biosynthetic pathways in fungi.
  • Potential Development: Ongoing research aims to modify cephalosporin P1 or develop derivatives that can overcome existing resistance mechanisms while maintaining efficacy against target bacteria .
Historical Context and Discovery of Cephalosporin P1

Early Isolation from Acremonium chrysogenum

The discovery of Cephalosporin P1 emerged from Giuseppe Brotzu’s systematic screening of microbial isolates from Sardinian coastal waters in 1948. Brotzu, then director of the Institute of Hygiene at Cagliari, Italy, collected seawater samples near a sewage outfall, hypothesizing that microbial competition in nutrient-rich environments might yield antibacterial substances. His initial observations revealed that culture filtrates of a filamentous fungus—later identified as Cephalosporium acremonium (now Acremonium chrysogenum)—inhibited Staphylococcus aureus and Salmonella species [1] [3]. This finding prompted Brotzu to publish his results locally in 1948, though limited resources prevented comprehensive chemical characterization [1].

In 1949, Oxford University researchers Edward Abraham and Guy Newton acquired Brotzu’s strain (ATCC 11550) for further study. Using solvent fractionation and column chromatography, they separated the crude antibacterial mixture into five distinct components designated P1–P5. Among these, Cephalosporin P1 was identified as the primary bioactive constituent, demonstrating exceptional activity against Gram-positive bacteria. The isolation process revealed:

  • Fractionation Challenges: The P complex required extraction with organic solvents (e.g., amyl acetate) followed by countercurrent distribution to resolve individual components [3] [6].
  • Bioactivity Profile: Cephalosporin P1 exhibited 10–20 times greater potency against S. aureus than other fractions, though it remained ineffective against Gram-negative pathogens [3].

Table 1: Key Characteristics of Cephalosporin P Fractions Isolated by Abraham & Newton (1951)

FractionRelative AbundancePrimary BioactivityMolecular Weight
P1~60%High anti-Gram(+)574.75
P2–P5~40% (combined)Moderate activity530–600 (estimated)

Taxonomic Reclassification and Nomenclature Evolution

The taxonomic identity of Cephalosporin P1’s producer strain underwent significant revisions that paralleled evolving mycological classification systems. Initially termed Cephalosporium acremonium based on morphological features, modern molecular phylogenetics prompted multiple reclassifications:

  • 1950s–1970s: The fungus was reclassified as Acremonium chrysogenum due to conidiophore structure differences from true Cephalosporium species [3].
  • 2023 Update: Genomic analysis led to its current designation as Hapsidospora chrysogena, though most antibiotic literature retains Acremonium chrysogenum for historical continuity [10].

Nomenclature challenges extended to the compound itself:

  • "P" Designation: Abraham’s "P" denoted "penicillin-like" activity despite structural dissimilarity to β-lactams [3] [6].
  • Steroid Confusion: Early literature occasionally misclassified P1 as a polyene antibiotic until 1961 structural studies confirmed its steroidal nature [6] [7].

Table 2: Taxonomic Evolution of Cephalosporin P1’s Producer Organism

PeriodDesignationBasis for Classification
1948–1960sCephalosporium acremoniumMorphological (conidial shape)
1970s–2022Acremonium chrysogenumUltrastructural/genetic analysis
2023–presentHapsidospora chrysogenaMulti-locus phylogenomics

Initial Characterization in the Context of Early Antibiotic Research

Cephalosporin P1’s early characterization (1951–1966) revealed a chemically novel antibiotic scaffold distinct from both β-lactams and typical steroidal compounds:

  • Chemical Identity: Molecular formula C₃₃H₅₀O₈ (MW 574.75) was established via elemental analysis, with orthorhombic crystal formation observed in 50% ethanol solutions containing traces of chloroform. Its structure featured a pentacyclic diterpenoid core with acetylated hydroxyl groups and a carboxylated side chain—a configuration later termed a "steroid-antibiotic" hybrid [6] [7].
  • Physicochemical Properties:
  • Solubility: Highly soluble in chloroform and ethanol; insoluble in hexane and water [6].
  • Spectroscopic Signatures: UV λₘₐₓ at 211 nm (ε 9,140) indicated conjugated double bonds; optical rotation [α]D²⁰ = +28° (c=2.7, chloroform) suggested multiple chiral centers [6].
  • Biological Activity: While demonstrating potent anti-staphylococcal effects (MIC 0.1–1 μg/mL), P1 showed no cross-resistance with penicillin or activity against Gram-negative bacteria. This narrow spectrum limited therapeutic interest compared to cephalosporin C, which was isolated simultaneously from the same broth [3] [7].

Structural elucidation culminated in 1966 when X-ray crystallography and NMR studies by Halsall’s team confirmed the pentacyclic arrangement, including a trans-fused ring system and α,β-unsaturated carboxylic acid moiety essential for binding to bacterial membranes [6]. Despite its historical role as the first isolated cephalosporin, P1 was overshadowed by β-lactam developments due to:

  • Pharmacological Limitations: Poor aqueous solubility prevented systemic administration.
  • Biosynthetic Complexity: Low titers (≈50 mg/L) in fermentation made large-scale production impractical [1] [10].

Table 3: Key Physicochemical Properties of Cephalosporin P1

PropertyValueMethod/Notes
Molecular FormulaC₃₃H₅₀O₈Elemental analysis
Molecular Weight574.75 g/molMass spectrometry
Melting Point147°CFrom 50% aq. ethanol/ethanol mixture
UV Absorption (λₘₐₓ)211 nm (ε 9,140)Ethanol solution
Optical Rotation ([α]D²⁰)+28° (c=2.7 in chloroform)20°C, sodium D-line
SolubilitySoluble: CHCl₃, EtOH; Insoluble: H₂O, hexanePartition coefficients

Cephalosporin P1 remains a footnote in antibiotic history but exemplifies how chemically diverse metabolites contributed to the golden age of antibiotic discovery. Its isolation paved the way for characterizing cephalosporin C—the true progenitor of cephalosporin therapeutics [3] [5].

Properties

CAS Number

13258-72-5

Product Name

Cephalosporin P1

IUPAC Name

(2Z)-2-[(3R,4S,5S,6R,7R,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-3,7-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

Molecular Formula

C33H50O8

Molecular Weight

574.7 g/mol

InChI

InChI=1S/C33H50O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,18,22-25,27-29,36-37H,9,11-16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,23-,24+,25+,27-,28-,29+,31-,32+,33-/m1/s1

InChI Key

YJJWILCYIMMPAS-NSENTHHTSA-N

SMILES

CC1C(CCC2(C1C(C(C3(C2CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)O)OC(=O)C)C)O

Solubility

Soluble in DMSO

Synonyms

Acremonic acid; Cephalosporin P; Cephalosporin P1

Canonical SMILES

CC1C(CCC2(C1C(C(C3(C2CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)O)OC(=O)C)C)O

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@]2([C@H]1[C@H]([C@@H]([C@]3([C@H]2CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)O)OC(=O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.